4,5-Difluoro-2-(piperidin-1-yl)aniline
Overview
Description
4,5-Difluoro-2-(piperidin-1-yl)aniline is a chemical compound . Unfortunately, there is not much specific information available about this compound.
Molecular Structure Analysis
The molecular formula for this compound is C11H14F2N2 . More detailed structural analysis would require specific scientific techniques and data not available in the search results.Chemical Reactions Analysis
Information on specific chemical reactions involving 4,5-Difluoro-2-(piperidin-1-yl)aniline is not available in the search results .Physical And Chemical Properties Analysis
The molecular weight of 4,5-Difluoro-2-(piperidin-1-yl)aniline is 212.24 . Other specific physical and chemical properties are not available in the search results .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. The research highlighted the intermolecular interactions and electronic properties of these compounds, suggesting their potential in materials science and pharmaceutical research (Shawish et al., 2021).
Antihypertensive Activity
- Another research focused on the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluated their antihypertensive activity, demonstrating the potential of piperidine derivatives in developing new antihypertensive drugs (Clark et al., 1983).
Pharmaceutical Intermediates
- The efficient synthesis of a key pharmaceutical intermediate, indicating the compound's significance in the synthesis of narcotic analgesics, showcases the relevance of piperidine derivatives in medicinal chemistry (Kiricojevic et al., 2002).
Dendritic Melamine Synthesis
- Research on the synthesis of novel dendritic G-2 melamines containing piperidine motifs as key linkers points to the compound's utility in creating complex molecular structures with potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Corrosion Inhibition
- A study on the inhibition efficiencies of piperidine derivatives on the corrosion of iron using quantum chemical and molecular dynamic simulation studies underscores the importance of these compounds in industrial applications, particularly in corrosion prevention (Kaya et al., 2016).
Safety And Hazards
Future Directions
The future directions of research and use for a specific chemical compound depend on many factors, including its properties, potential applications, and the current state of scientific knowledge. Unfortunately, specific future directions for 4,5-Difluoro-2-(piperidin-1-yl)aniline are not available in the search results .
properties
IUPAC Name |
4,5-difluoro-2-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-8-6-10(14)11(7-9(8)13)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJPKIRVFZVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(piperidin-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.